4-(diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Historical Development of Benzothiazole-Based Compounds
Benzothiazole, a bicyclic heteroaromatic system, was first synthesized by August Wilhelm von Hofmann in 1887 via cyclization of 2-aminothiophenol with carboxylic acids. Early applications focused on industrial uses, such as vulcanization accelerators for rubber and sensitizing dyes in photography. By the mid-20th century, medicinal chemists recognized its potential as a privileged scaffold due to its planar structure and ability to mimic endogenous biomolecules. For example, 2-arylbenzothiazoles gained prominence in the 1990s for their antitumor properties, exemplified by compounds like 2-(4-aminophenyl)benzothiazole.
The development of modern synthetic strategies, including regioselective cyclization and catalyst-mediated reactions, enabled precise functionalization at the C-2, C-4, and C-7 positions. These advancements facilitated the creation of derivatives with enhanced bioavailability and target selectivity, such as TAK-632, a 7-cyano-substituted benzothiazole inhibiting pan-RAF kinase.
Significance of Sulfonamide-Benzothiazole Hybrid Molecules
Sulfonamide-benzothiazole hybrids merge two pharmacologically active motifs:
- Benzothiazole : Confers π-π stacking interactions with biological targets and modulates electron distribution for receptor binding.
- Sulfonamide : Enhances hydrogen-bonding capacity and improves solubility via its polar sulfonyl group.
Table 1: Bioactive Sulfonamide-Benzothiazole Hybrids
These hybrids exhibit synergistic effects, such as dual inhibition of enzymatic pathways (e.g., COX-2 and RAF kinase). The diethylsulfamoyl group in 4-(diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide likely enhances blood-brain barrier penetration compared to smaller sulfonamide substituents.
Research Evolution of 4-(Diethylsulfamoyl)-N-(4-Methoxy-7-Methyl-1,3-Benzothiazol-2-yl)Benzamide
This derivative emerged from systematic structural optimization of earlier benzothiazole-sulfonamide hybrids. Key milestones include:
- Scaffold Identification : Substitution at the benzothiazole C-2 position with sulfonamide-containing benzamide improved affinity for hydrophobic enzyme pockets.
- Regioselective Functionalization : Methoxy and methyl groups at C-4 and C-7 were introduced to reduce metabolic degradation while maintaining planar geometry.
- Synthetic Advancements : Modern protocols employ samarium triflate or DMSO-mediated cyclization to achieve high yields (>80%).
Figure 1: Synthetic Pathway
- Condensation of 4-methoxy-7-methyl-2-aminobenzothiazole with benzoyl chloride.
- Sulfonation using diethylsulfamoyl chloride under basic conditions.
Current Research Landscape and Knowledge Gaps
Recent studies focus on:
- Target Identification : Preliminary docking simulations suggest affinity for tyrosine kinases and DNA topoisomerases.
- Structure-Activity Relationships (SAR) :
Knowledge Gaps :
- Mechanistic Elucidation : No in vivo data exist on its pharmacokinetic profile or metabolite formation.
- Comparative Efficacy : Limited studies compare its potency to clinically approved benzothiazoles like riluzole.
- Synthetic Scalability : Current methods rely on costly catalysts (e.g., samarium triflate), necessitating greener alternatives.
Table 2: Research Priorities
| Priority Area | Current Challenges | Proposed Solutions |
|---|---|---|
| Target validation | Lack of crystallographic data | Cocrystallization with BRAF kinase |
| Solubility optimization | Low aqueous solubility | PEGylation or prodrug design |
| Selectivity profiling | Off-target effects on VEGFR2 | Substituent screening at C-3 |
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-5-23(6-2)29(25,26)15-10-8-14(9-11-15)19(24)22-20-21-17-16(27-4)12-7-13(3)18(17)28-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAAREBRLKUWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit significant biological activities, including anticancer effects. The specific compound has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth.
In Vitro Studies
In vitro studies have demonstrated that 4-(diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exhibits notable anticancer activity against various cancer cell lines.
-
Cell Lines Tested :
- U937 (human lymphoma)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
Mechanism of Action :
- The compound activates procaspase-3, leading to increased levels of active caspase-3, which is crucial for the apoptotic process.
- Induces apoptosis in a dose-dependent manner, as evidenced by flow cytometry results showing increased early and late apoptotic cells after treatment.
Table 1: IC50 Values Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-(diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | U937 | 5.2 |
| 4-(diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | MCF-7 | 6.6 |
| Control (PAC-1) | U937 | 0.5 |
Structure–Activity Relationships (SAR)
The presence of specific functional groups within the benzothiazole structure contributes significantly to the compound's biological activity:
- Benzothiazole Moiety : Essential for anticancer activity; compounds lacking this structure showed reduced efficacy.
- Diethylsulfamoyl Group : Enhances solubility and bioavailability.
- Methoxy Group : Influences electronic properties and enhances interaction with biological targets.
Study 1: Apoptosis Induction in U937 Cells
A study evaluated the effects of varying concentrations of the compound on U937 cells over 24 and 48 hours. Results indicated a significant increase in apoptotic cells at concentrations above 10 μM.
Study 2: Comparative Analysis with Other Benzothiazole Derivatives
Comparative studies with other benzothiazole derivatives revealed that the compound exhibited superior selectivity and potency against U937 cells compared to derivatives lacking the diethylsulfamoyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazole and Sulfonamide Moieties
N-(4-Methoxy-7-Methyl-1,3-Benzothiazol-2-yl) Derivatives
- Target Compound: The 1,3-benzothiazole ring is substituted with 4-methoxy and 7-methyl groups.
- Analog 1 : N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-4-(Trifluoromethyl)Benzamide (CAS: 723757-79-7) replaces the methoxy group with an ethoxy group and introduces a trifluoromethyl on the benzamide. The trifluoromethyl group increases hydrophobicity (XLogP: 4.9) and metabolic stability .
- Analog 2 : N-(4-Methoxy-1,3-Benzothiazol-2-yl)-N-[(Pyridin-2-yl)Methyl]-4-(Pyrrolidine-1-Sulfonyl)Benzamide (CAS: 922911-63-5) features a pyrrolidine sulfonamide instead of diethylsulfamoyl and a pyridinylmethyl group, which may enhance solubility and metal-binding capacity .
Sulfonamide Variations
- Target Compound : The diethylsulfamoyl group provides moderate electron-withdrawing effects and flexibility due to the ethyl chains.
- Analog 3 : 4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide (CAS: 313660-14-9) replaces the benzothiazole with a 4-nitrophenyl-substituted thiazole , introducing strong electron-withdrawing effects that could alter reactivity or binding kinetics .
Physicochemical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
